![molecular formula C16H26ClNO2 B1456202 4-[(2-Methoxy-4-propylphenoxy)methyl]piperidine hydrochloride CAS No. 1219977-26-0](/img/structure/B1456202.png)
4-[(2-Methoxy-4-propylphenoxy)methyl]piperidine hydrochloride
Vue d'ensemble
Description
4-[(2-Methoxy-4-propylphenoxy)methyl]piperidine hydrochloride , also known by its CAS number 1219977-26-0 , is a chemical compound with the molecular formula C₁₆H₂₆ClNO₂ . It falls within the class of piperidine derivatives and is commonly used in pharmaceutical research and development .
Molecular Structure Analysis
The molecular structure of 4-[(2-Methoxy-4-propylphenoxy)methyl]piperidine hydrochloride consists of a piperidine ring linked to a 2-methoxy-4-propylphenol moiety. The hydrochloride salt forms due to the protonation of the nitrogen atom in the piperidine ring. The linear structure formula and 2D/3D representations can be found in relevant literature .
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including substitution, oxidation, and reduction processes. Investigating its reactivity with different reagents and functional groups would provide insights into its chemical behavior .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Synthesis Techniques and Radioligand Applications : A study details the synthesis of a compound closely related to the target, emphasizing its potential use as a radioligand for Dopamine D4 receptors evaluation in vivo using positron emission tomography (PET). The synthesis involves a multi-step process, including methylation and subsequent biodistribution studies, although it concluded the compound was not suitable for intended PET studies due to rapid metabolism (Matarrese et al., 2000).
Pharmacological Properties of Piperidine Derivatives : Another study synthesizes a series of 2,6-diaryl-3-methyl-4-piperidone derivatives, evaluating their analgesic, local anesthetic, and antifungal activities. This research highlights the versatility of piperidine derivatives in medicinal chemistry, with certain compounds exhibiting significant biological activities (Rameshkumar et al., 2003).
Antioxidant and Antimicrobial Potential : A novel synthesis protocol for piperidin-4-one oxime esters is described, showcasing their significant antioxidant and antimicrobial activities. This demonstrates the potential of piperidine derivatives in developing new therapeutic agents with enhanced biological properties (Harini et al., 2014).
Chemical Synthesis and Material Science
Innovative Molecular Designs : Research into synthetic bacteriochlorins with integral spiro-piperidine motifs offers insights into new molecular designs for near-infrared absorbers, highlighting the role of piperidine derivatives in tailoring the polarity and enhancing the spectral properties of synthetic compounds (Reddy et al., 2013).
Selective Estrogen Receptor Modulators (SERMs) : A study on the synthesis of a highly potent SERM showcases the critical role of piperidine derivatives in modulating estrogen receptor activity, offering a pathway to novel treatments for conditions influenced by estrogen (Palkowitz et al., 1997).
Safety And Hazards
Orientations Futures
Future research on 4-[(2-Methoxy-4-propylphenoxy)methyl]piperidine hydrochloride could explore its potential therapeutic applications, pharmacokinetics, and toxicity profiles. Investigating its efficacy in specific disease models and optimizing its synthesis could pave the way for novel drug development .
Propriétés
IUPAC Name |
4-[(2-methoxy-4-propylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-3-4-13-5-6-15(16(11-13)18-2)19-12-14-7-9-17-10-8-14;/h5-6,11,14,17H,3-4,7-10,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGVVSBJXHFIQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OCC2CCNCC2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Methoxy-4-propylphenoxy)methyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



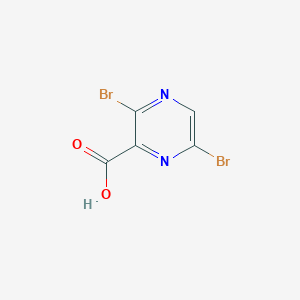
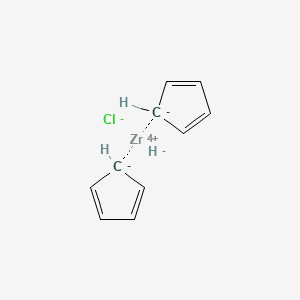
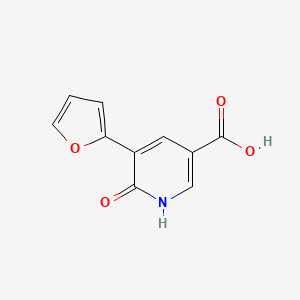

![N-[(2-Chloro-1,3-thiazol-5-yl)methyl]urea](/img/structure/B1456124.png)
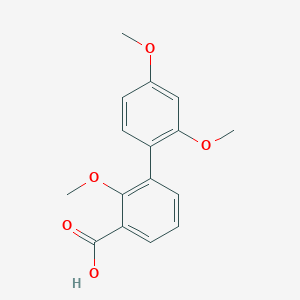
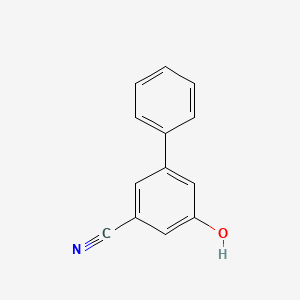
![3',5'-Dimethoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1456128.png)
![4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1456132.png)
![3-{[2-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1456134.png)

![4-[(2,4-Dibromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1456138.png)
![[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1456139.png)
![2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456141.png)